Xylometazoline vs. Oxymetazoline: Differential Selectivity at α1A vs. α2B Adrenoceptor Subtypes in Radioligand Binding Assays
In a direct comparative study using radioligand competition assays in transfected HEK293 cells, xylometazoline and oxymetazoline demonstrated significantly different selectivity profiles for α-adrenoceptor subtypes relevant to human nasal mucosa. Xylometazoline is a more selective agonist at the α2B-adrenoceptor, whereas oxymetazoline exhibits a significantly higher affinity at the α1A-adrenoceptor [1]. The quantitative binding data show that oxymetazoline's affinity for α1A is greater than xylometazoline's, while xylometazoline shows a higher relative selectivity for the α2B subtype [1].
| Evidence Dimension | Relative α1A vs. α2B Adrenoceptor Affinity/Selectivity |
|---|---|
| Target Compound Data | More selective for α2B-adrenoceptor subtype |
| Comparator Or Baseline | Oxymetazoline: Significantly higher affinity at α1A-adrenoceptor, lower affinity at α2B-adrenoceptor |
| Quantified Difference | Oxymetazoline exhibits significantly higher affinity at α1A- but lower affinity at α2B-adrenoceptors compared to xylometazoline. |
| Conditions | Radioligand competition studies in transfected HEK293 cells expressing human α-adrenoceptor subtypes. |
Why This Matters
The differential receptor subtype selectivity profile provides a mechanistic basis for potential differences in therapeutic effect and safety margins, informing the selection of the most appropriate active pharmaceutical ingredient for specific formulation goals.
- [1] Haenisch, B., Walstab, J., Herberhold, S., Bootz, F., Tschaikin, M., Ramseger, R., & Bönisch, H. (2010). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Fundamental & Clinical Pharmacology, 24(6), 729-739. View Source
